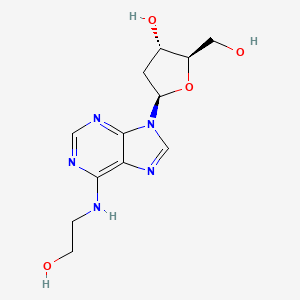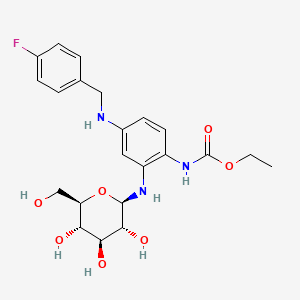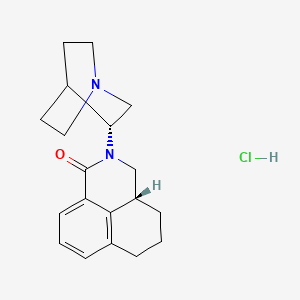
N6-(2-Hydroxyethyl)-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-(2-Hydroxyethyl)-2’-deoxyadenosine: is a modified nucleoside that has garnered attention due to its unique structure and potential biological activities. This compound is a derivative of 2’-deoxyadenosine, where the amino group at the sixth position of the adenine ring is substituted with a 2-hydroxyethyl group. This modification imparts distinct chemical and biological properties to the molecule.
Mechanism of Action
Target of Action
N6-(2-Hydroxyethyl)-2’-deoxyadenosine (HEA) is a physiologically active compound found in Cordyceps cicadae . It has been identified as a Ca2+ antagonist , suggesting that its primary targets are likely to be calcium channels or other proteins involved in calcium signaling within the cell.
Mode of Action
HEA’s mode of action is thought to involve its interaction with these calcium channels, potentially blocking or modulating their activity . This can result in changes to intracellular calcium levels, which can have wide-ranging effects on cellular processes, given the central role of calcium as a second messenger in cell signaling.
Biochemical Pathways
HEA is involved in the regulation of oxidative stress and inflammatory responses . It has been shown to attenuate hydrogen peroxide-induced oxidative damage in PC12 cells , suggesting that it may act on biochemical pathways related to oxidative stress. Furthermore, it has been shown to suppress the toll-like receptor (TLR)4-mediated nuclear factor-κB (NF-κB) signaling pathway , which is a key pathway involved in the inflammatory response.
Result of Action
The action of HEA results in a number of cellular effects. It has been shown to protect against hydrogen peroxide-induced oxidative damage in PC12 cells . This includes increasing cell viability, reducing lactate dehydrogenase (LDH) release, mitochondrial membrane potential (MMP) collapse, Ca2+ overload, and reactive oxygen species (ROS) generation . Furthermore, HEA also increased the activities of antioxidant enzymes and inhibited lipid peroxidation as well as reduced interleukins 6 and 1β (IL-6 and IL-1β), tumor necrosis factor alpha (TNF-α) and NF-kB .
Action Environment
Environmental factors such as heat and light stress can influence the action of HEA. For instance, heat stress of 25 °C for 5-20 days during the late growth stage of Cordyceps cicadae significantly promoted the production of HEA . Similarly, light stress at 6000 lx for 5-20 days during the late growth stage significantly promoted the production of HEA . These environmental factors could potentially influence the efficacy and stability of HEA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-(2-Hydroxyethyl)-2’-deoxyadenosine typically involves the modification of 2’-deoxyadenosine. One common method includes the reaction of 2’-deoxyadenosine with 2-bromoethanol in the presence of a base, such as sodium hydride, to introduce the 2-hydroxyethyl group at the N6 position. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of N6-(2-Hydroxyethyl)-2’-deoxyadenosine may involve biotechnological approaches, such as the use of microbial fermentation. Certain fungi, like Cordyceps cicadae, have been reported to produce related compounds, and similar methods could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N6-(2-Hydroxyethyl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the hydroxyl group or the adenine ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the hydroxyl position .
Scientific Research Applications
N6-(2-Hydroxyethyl)-2’-deoxyadenosine has several applications in scientific research:
Comparison with Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features but lacking the 2-hydroxyethyl modification.
Cordycepin: Another nucleoside derivative with a similar structure but different biological activities.
Uniqueness: N6-(2-Hydroxyethyl)-2’-deoxyadenosine is unique due to its specific modification at the N6 position, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent, particularly in anti-inflammatory and anti-cancer applications .
Properties
IUPAC Name |
(2R,3S,5R)-5-[6-(2-hydroxyethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c18-2-1-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(20)8(4-19)21-9/h5-9,18-20H,1-4H2,(H,13,14,15)/t7-,8+,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAMDXBTZWMIAM-DJLDLDEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCO)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCO)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)

![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)
![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)





